2,3-Dibromocyclohexan-1-one
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Overview
Description
2,3-Dibromocyclohexan-1-one is an organic compound with the molecular formula C6H8Br2O It is a brominated derivative of cyclohexanone, characterized by the presence of two bromine atoms attached to the second and third carbon atoms of the cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dibromocyclohexan-1-one can be synthesized through the bromination of cyclohexanone. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction proceeds under mild conditions, often at room temperature, to yield the desired dibrominated product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as those employed in laboratory synthesis. The scalability of the reaction allows for the efficient production of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromocyclohexan-1-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form cyclohexanone or other partially reduced products.
Oxidation Reactions: Oxidation can lead to the formation of more highly oxidized products, such as carboxylic acids.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed:
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of cyclohexanone or partially reduced intermediates.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
2,3-Dibromocyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dibromocyclohexan-1-one involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can participate in electrophilic reactions, making it a reactive intermediate in various chemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1,2-Dibromocyclohexane: Similar in structure but with bromine atoms on adjacent carbon atoms.
2,4-Dibromocyclohexanone: Another brominated derivative with bromine atoms on the second and fourth carbon atoms.
2,3-Dichlorocyclohexanone: A chlorinated analogue with chlorine atoms instead of bromine.
Uniqueness: 2,3-Dibromocyclohexan-1-one is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where its particular reactivity is advantageous .
Properties
IUPAC Name |
2,3-dibromocyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Br2O/c7-4-2-1-3-5(9)6(4)8/h4,6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAKYHHBZPQVOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C(=O)C1)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80523787 |
Source
|
Record name | 2,3-Dibromocyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80523787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168985-70-4 |
Source
|
Record name | 2,3-Dibromocyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80523787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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